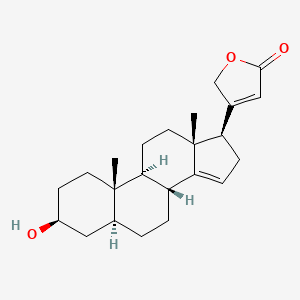

beta-Anhydroepidigitoxigenin

Description

Historical Context and Discovery within Natural Product Chemistry

Natural products have long been a vital source for drug discovery, providing complex and diverse chemical scaffolds. nih.gov The journey of beta-Anhydroepidigitoxigenin into the scientific literature is a classic example of natural product chemistry, which involves the isolation and structural elucidation of compounds from natural sources. ac-discovery.com

The compound, systematically named 3β-hydroxy-5α-carda-14(15),20(22)-dienolide, was identified as a new cardenolide during a phytochemical investigation of the roots of Nerium oleander, a plant belonging to the Apocynaceae family. acs.orgnih.gov The structure of this compound was determined through the interpretation of comprehensive spectral data, including ultraviolet (UV), infrared (IR), high-resolution electron impact mass spectrometry (HREIMS), and nuclear magnetic resonance (NMR) spectroscopy. acs.org The molecular formula was established as C23H32O3. acs.org

In addition to Nerium oleander, this compound has also been isolated from other plants, notably from the ethanolic extract of the stem of Calotropis procera, another member of the Apocynaceae family. nih.govrsc.org The discovery of this molecule in different plant genera highlights the distribution of cardenolide biosynthesis pathways within this plant family.

Chemical Properties of this compound

| Property | Data | Source(s) |

|---|---|---|

| Systematic Name | 3β-hydroxy-5α-carda-14(15),20(22)-dienolide | acs.orgnih.govnih.gov |

| Molecular Formula | C23H32O3 | acs.orgnih.gov |

| Natural Sources | Nerium oleander, Calotropis procera | acs.orgnih.govrsc.org |

| Compound Class | Cardenolide, Steroid | acs.orgnih.govwikipedia.org |

Structural Classification and Relevance of Cardenolides in Chemical Biology

Cardenolides are a class of steroids characterized by a specific steroid nucleus. wikipedia.org This core structure features a five-membered lactone ring (a butenolide) attached at the C-17 position. wikipedia.org They are a significant group of compounds in chemical biology and are often found as glycosides, meaning they are linked to sugar moieties. wikipedia.org

The biological relevance of cardenolides is extensive and multifaceted. numberanalytics.com Historically, they are best known for their use in traditional medicine, particularly compounds from the foxglove plant (Digitalis purpurea) for treating heart conditions. numberanalytics.commpg.de The primary mechanism for this cardiotonic activity is the inhibition of the Na+/K+-ATPase enzyme, a crucial ion pump in cell membranes. wikipedia.org

Beyond their cardiac effects, cardenolides play a vital role in ecological interactions. Many plants and some animals use these toxic compounds as a chemical defense mechanism against herbivores and predators. wikipedia.orgnumberanalytics.com A well-known example is the monarch butterfly, which sequesters cardenolides from the milkweed plants it consumes, making the butterfly unpalatable to predators. wikipedia.orgbritannica.com In recent years, the therapeutic potential of cardenolides has been explored in other areas, including as anti-cancer and anti-inflammatory agents. numberanalytics.comresearchgate.net

Current Research Landscape and Gaps in Understanding this compound

The research focus on this compound has moved from simple isolation to investigating its potential biological activities, primarily through in-silico and in-vitro studies.

Recent computational studies have highlighted its potential as an inhibitor of clinically relevant enzymes. One molecular docking study investigated the inhibitory potential of several steroidal cardenolides from Calotropis procera against the HIV-1 protease, a key enzyme for viral replication. nih.govijmr.org.in In this study, this compound demonstrated a notable binding affinity for the active site of the enzyme, with a binding energy of -10.94 kcal/mol, forming hydrogen bonds with key amino acid residues Gly48 and Gly27. nih.govijmr.org.in These findings suggest that the compound could be a scaffold for the development of novel HIV-1 protease inhibitors. nih.gov

Further in-silico research has explored the role of phytocompounds as inhibitors of Caspase-3, an enzyme involved in apoptosis (programmed cell death). researchgate.netetflin.com this compound was identified as a potential inhibitor of this enzyme, which could have implications for conditions where beta-cell apoptosis is a key factor, such as in certain types of diabetes mellitus. researchgate.netetflin.com

In addition to computational work, in-vitro studies have assessed the cytotoxic activity of this compound. Research on compounds isolated from Calotropis procera has shown that it, along with its glycoside form, was evaluated for cytotoxic effects against human cancer cell lines, including HT-29 (colon cancer) and HepG2 (liver cancer). scispace.comajprd.com

Despite these promising initial findings, there are significant gaps in the understanding of this compound. A primary limitation is that much of the recent research is computational. nih.govresearchgate.net There is a need for extensive in-vitro and in-vivo studies to validate these in-silico predictions and to determine the actual biological activity and mechanisms of action. Furthermore, while its effect on cancer cell lines has been noted, the specific molecular pathways it modulates remain largely unexplored. nih.gov The complete biosynthetic pathway leading to this compound in plants is also not fully elucidated, which limits possibilities for its biotechnological production. mpg.de

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H32O3 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

3-[(3S,5S,8R,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H32O3/c1-22-9-7-16(24)12-15(22)3-4-17-19-6-5-18(14-11-21(25)26-13-14)23(19,2)10-8-20(17)22/h6,11,15-18,20,24H,3-5,7-10,12-13H2,1-2H3/t15-,16-,17-,18+,20-,22-,23+/m0/s1 |

InChI Key |

FXWZKNUSMJAEKJ-LZELGGJRSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CC(=O)OC5)C)O |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3=CC[C@@H]4C5=CC(=O)OC5)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CC(=O)OC5)C)O |

Synonyms |

anhydroepidigitoxigenin beta-anhydroepidigitoxigenin |

Origin of Product |

United States |

Phytochemical Isolation and Advanced Extraction Methodologies

Primary Botanical Sources: Calotropis procera and Nerium oleander as Case Studies

Beta-Anhydroepidigitoxigenin has been successfully isolated from at least two well-documented botanical sources: Calotropis procera and Nerium oleander. Both plants belong to the Apocynaceae family and are known for their rich content of cardiac glycosides.

Research has identified this compound in different parts of these plants. In a study on Calotropis procera, the compound was isolated from the plant's stems. tandfonline.comgoogle.com Another investigation focusing on Nerium oleander successfully isolated this compound from its roots, where it was noted as a major isolated compound. researchgate.netresearcher.life The presence of this cardenolide in these species underscores their importance as natural sources for phytochemical research.

Table 1: Documented Botanical Sources of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

|---|---|---|---|

| Calotropis procera | Apocynaceae | Stems | tandfonline.comgoogle.com |

| Nerium oleander | Apocynaceae | Roots | researchgate.netresearcher.life |

Modern Chromatographic and Separation Techniques for Isolation

Following initial extraction, the isolation of this compound from the crude plant extract requires multi-step chromatographic and separation techniques. These methods separate compounds based on their physical and chemical properties, such as polarity and size.

For cardenolides from Calotropis procera, a typical initial extraction is performed with ethanol (B145695). tandfonline.com This is often followed by fractionation using solvents of increasing polarity. The isolation of this compound specifically has been achieved through column chromatography using a chloroform-methanol solvent system. tandfonline.com

High-Performance Liquid Chromatography (HPLC)-Based Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern phytochemical purification. iosrjournals.org For the separation of cardiac glycosides, reversed-phase columns (like RP-8 or RP-18) are widely used, often with a mobile phase consisting of an acetonitrile/water or methanol/water gradient. iosrjournals.org While specific HPLC protocols dedicated solely to this compound are not extensively detailed in the provided context, the general application of preparative HPLC is crucial for obtaining high-purity cardiac glycosides from complex mixtures. xmu.edu.cn This technique allows for the fine-tuned separation needed to isolate a specific compound from its closely related structural analogues, which are common in plant extracts.

Countercurrent Chromatography and Preparative-Scale Methods

Preparative-scale chromatography is essential for isolating sufficient quantities of a compound for structural elucidation and further research. news-medical.netrotachrom.com This involves scaling up analytical methods. Techniques such as repeated column chromatography are employed. For instance, the purification of related cardenolides from C. procera has involved sequential chromatography on silica (B1680970) gel and Sephadex LH-20 columns. nih.gov

Countercurrent chromatography is another powerful separation technique that has been successfully applied to the isolation of cardiac glycosides. iosrjournals.org Methods like Droplet Counter-Current Chromatography (DCCC) and Rotation Locular Counter Current Chromatography (RLCCC) have been used to separate various glycosides, demonstrating their utility in this class of compounds. tandfonline.comiosrjournals.org These techniques partition compounds between two immiscible liquid phases, which can be highly effective for separating polar compounds like glycosides that may be challenging to purify using solid-phase chromatography.

Optimization of Extraction Protocols for Enhanced Yield and Purity

The efficiency of the initial extraction is critical as it directly impacts the final yield and purity of the target compound. Research into the extraction of cardiac glycosides from plants like Nerium oleander highlights several strategies to optimize this process.

The choice of solvent and extraction method significantly alters the compositional profile of the resulting extract. google.com Methods can range from traditional hot water or alcohol soaks to more advanced techniques. A patented method for extracting total cardiac glycosides from Nerium oleander leaves involves an initial extraction with a lower alcohol, followed by a secondary extraction with a mixed solvent system of n-butanol, chloroform, and ethanol to enhance the yield. xmu.edu.cn Other advanced methods explored for cardiac glycoside extraction include supercritical fluid (SCF) and sub-critical liquid extraction, which can offer higher yields and a more concentrated product compared to some traditional methods. google.com The primary goals of optimizing these protocols are to maximize the recovery of the target compounds while minimizing the co-extraction of impurities, thereby simplifying subsequent purification steps. google.comgoogle.com

Table 2: Overview of Extraction Strategies for Cardiac Glycosides

| Extraction Technique | Solvent(s) | Key Objective(s) | Reference(s) |

|---|---|---|---|

| Maceration/Percolation | Ethanol, Methanol | Standard initial extraction of a broad range of phytochemicals. | tandfonline.comiosrjournals.org |

| Liquid-Liquid Partitioning | Chloroform, n-Butanol, Ethyl Acetate | Fractionation of crude extract based on polarity. | xmu.edu.cnnih.gov |

| Hot Water Extraction | Water | Traditional method, yields a specific profile of water-soluble compounds. | google.com |

| Supercritical/Sub-critical Fluid Extraction | Carbon Dioxide, often with a co-solvent like ethanol | Advanced method to improve yield and concentration of target compounds. | google.com |

Comprehensive Structural Elucidation Through Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was the principal tool used for the complete structural and stereochemical assignment of beta-Anhydroepidigitoxigenin. acs.orgresearchgate.net Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers were able to piece together the complex carbon skeleton and define the spatial orientation of its substituents.

The ¹H NMR spectrum of this compound revealed key signals characteristic of a cardenolide structure. Notably, two sharp singlets observed at δ 0.73 and δ 0.75 were assigned to the angular methyl groups at C-10 (H₃-19) and C-13 (H₃-18), respectively. acs.org A signal for an olefinic proton at δ 5.28 was assigned to H-15, and a downfield signal at δ 4.80 was attributed to the H-22 proton of the butenolide ring. acs.org The presence of a hydroxyl group was indicated by a multiplet at δ 3.38, corresponding to the H-3 oxymethine proton. The significant half-width of this signal (26 Hz) was indicative of an axial proton, which in turn established the equatorial orientation of the C-3 hydroxyl group. acs.org

The ¹³C NMR spectrum complemented the proton data, accounting for all 23 carbon atoms of the steroid nucleus and the lactone ring. The structure was further pieced together using 2D NMR experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations were instrumental in confirming the connectivity around the C/D ring fusion and the placement of the double bonds. For instance, correlations from the olefinic proton H-15 (δ 5.28) to carbons C-13, C-14, and C-17, along with correlations from the lactone proton H-22 (δ 4.80) to carbons C-16, C-18, C-21, and C-22, definitively confirmed the Δ¹⁴ double bond and the structure of the butenolide ring. acs.org

While the specific data from COSY, HSQC, and NOESY experiments are not detailed in the primary report, the use of these techniques is standard in such elucidations. researchgate.net A COSY experiment would have established proton-proton coupling networks within the individual rings, HSQC would have correlated each proton to its directly attached carbon, and NOESY would have provided through-space correlations to confirm the stereochemical relationships, such as the cis-fusion of the C/D rings and the alpha-orientation of the H-5 proton.

Key NMR Data for this compound

| Proton (δ ppm) | Assignment | Key HMBC Correlations (to C) |

|---|---|---|

| 0.73 (s) | H₃-19 | - |

| 0.75 (s) | H₃-18 | C-12, C-13, C-14, C-17 |

| 3.38 (m) | H-3 | - |

| 4.80 (s) | H-22 | C-16, C-18, C-21, C-22 |

Data sourced from Huq et al., 1999. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy, allowing for the calculation of a unique elemental composition. The analysis established the molecular formula of the compound as C₂₃H₃₂O₃. researchgate.net This formula was consistent with the data obtained from ¹³C NMR spectroscopy and was crucial for confirming the proposed structure, which features two double bonds and a hydroxyl group on the cardenolide framework.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (typically a broad band around 3400 cm⁻¹) and the α,β-unsaturated γ-lactone carbonyl (C=O) group (around 1740-1760 cm⁻¹). The C=C stretching vibrations for the two double bonds would appear in the 1600-1680 cm⁻¹ region.

X-ray Crystallography for Definitive Three-Dimensional Structure

X-ray crystallography is the benchmark method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure and absolute stereochemistry. However, a single-crystal X-ray diffraction analysis for this compound has not been reported in the scientific literature. The successful application of this method is contingent upon obtaining a high-quality single crystal, which can be a significant challenge for complex natural products. In the absence of X-ray data, the structural assignment relies on the comprehensive interpretation of NMR data, particularly NOESY correlations. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are powerful tools for determining the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral chromophore. The resulting spectrum, often compared with computationally predicted spectra, can provide definitive evidence for the absolute stereochemistry of the entire molecule. For cardenolides, the butenolide lactone serves as a key chromophore whose Cotton effect in the ECD spectrum is sensitive to the stereochemistry of the surrounding chiral centers. While specific ECD data for this compound has not been published, this method remains a standard and valuable technique for assigning the absolute configuration of new cardenolides and related natural products. researchgate.net

Synthetic Chemistry and Derivatization Strategies of Beta Anhydroepidigitoxigenin

Total Synthesis Approaches to the Cardenolide Core

The total synthesis of the cardenolide core, the fundamental framework of molecules like beta-anhydroepidigitoxigenin, represents a formidable challenge in organic chemistry due to its dense stereochemical complexity and unique structural features. These include a polyoxygenated steroid backbone, a characteristic cis-C/D ring junction, a β-C14 hydroxyl group, and a β-C17 heterocyclic lactone ring. nih.gov

A variety of strategies have been developed to construct this intricate scaffold. acs.org One notable approach involves a concise enantioselective synthesis that rapidly assembles a functionalized cardenolide skeleton. nih.gov This method utilizes an enantioselective organocatalytic oxidation followed by a diastereoselective copper-catalyzed Michael reaction and tandem aldol (B89426) cyclizations. nih.gov A subsequent one-pot reduction/transposition sequence efficiently yields a key intermediate, which serves as a versatile building block for various cardenolides. nih.gov This strategy has been successfully applied to the total synthesis of complex cardenolides like 19-hydroxysarmentogenin (B1257607) and trewianin aglycone. nih.govmdpi.com

Another powerful strategy focuses on sequential enantioselective copper(II)-catalyzed Michael addition/intramolecular aldol cyclization reactions. nih.govacs.org This approach has proven effective in the scalable and enantioselective synthesis of the cardenolide core, enabling the preparation of natural products such as cannogenol. nih.govacs.org Key to this method is the rapid formation of a functionalized intermediate that already possesses crucial oxygenation at the C14 and C19 positions. nih.gov The synthesis of other complex cardenolides, including acospectoside A and acovenoside B, has also been achieved, featuring key steps like Mukaiyama hydration for the introduction of the 14β-OH group and Stille coupling for the installation of the C17-butenolide moiety.

Semisynthesis of Analogues and Derivatives from Natural Precursors

Semisynthesis, which involves the chemical modification of readily available natural products, provides an alternative and often more practical route to novel analogues of this compound. Natural cardenolides, which can be isolated from various plant sources, serve as valuable starting materials for these transformations. For instance, the roots of Calotropis gigantea are a source of various cardenolides that can be chemically modified. researchgate.net

One example of semisynthesis involves the modification of 2′′-oxovoruscharin, a cardenolide isolated from the root bark of Calotropis procera, to produce its derivative, UNBS1450. nih.gov This highlights the potential of using naturally occurring cardenolides as scaffolds for generating new compounds with potentially altered properties. The abundance of various cardenolides in plants like Calotropis procera, including calotropin, calotoxin, and uscharidin, offers a rich platform for semisynthetic explorations. nih.gov

Regioselective Functionalization and Glycosylation Strategies

The biological activity of cardenolides is highly dependent on the nature and position of functional groups on the steroid core and the attached sugar moieties. Therefore, the development of methods for the regioselective functionalization and glycosylation of this compound and related compounds is of paramount importance.

Regioselective C-H functionalization, a powerful tool in modern organic synthesis, allows for the direct introduction of new chemical entities at specific positions on a molecule. nih.govrsc.orgnih.gov While specific examples directly on this compound are not extensively detailed in the provided context, the principles of regioselective reactions are broadly applicable. For instance, directing group-assisted strategies are commonly employed to achieve high regioselectivity in the modification of complex molecules. nih.govrsc.org These methods can, in principle, be adapted to selectively functionalize the cardenolide scaffold, enabling the synthesis of a diverse array of analogues.

Synthesis of this compound-3β-O-glucopyranoside and Other Glycosidic Conjugates

Glycosylation, the attachment of sugar units to the cardenolide aglycone, is a critical derivatization strategy, as the glycan portion significantly influences the compound's properties. The synthesis of glycosidic conjugates like this compound-3β-O-glucopyranoside involves the stereoselective formation of a glycosidic bond at the C3 hydroxyl group of the steroid core. nih.govresearchgate.netvdoc.pub

The synthesis of such glycosides typically requires careful selection of a glycosyl donor (the activated sugar) and a glycosyl acceptor (the aglycone). nih.gov Protecting group strategies are crucial to ensure that the glycosylation occurs at the desired position and with the correct stereochemistry. The development of regio- and stereoselective glycosylation strategies is a key area of research, as demonstrated by the successful synthesis of cannogenol-3-O-α-L-rhamnoside. nih.govacs.org This synthesis highlights the ability to control the attachment of specific sugar moieties to the C3 position of the cardenolide core.

| Compound Name | Glycosyl Donor | Glycosyl Acceptor | Key Reaction/Strategy | Reference |

| This compound-3β-O-glucopyranoside | Activated Glucose Derivative | This compound | Stereoselective Glycosylation at C3-OH | researchgate.net, nih.gov |

| Cannogenol-3-O-α-L-rhamnoside | Activated Rhamnose Derivative | Synthetic Cannogenol | Regio- and Stereoselective Glycosylation | nih.gov, acs.org |

| Neomycin B Site Isomers (β-1''→6, 3' and 4') | Neobiosamine Glycosyl Donor | Neamine-derived Acceptors | Glycosylation of Aminoglycoside Fragments | nih.gov |

| Myricetin 3-O-beta-D-glucopyranoside | Activated Glucose Derivative | Myricetin | Glycosylation of Flavonoid | nih.gov |

Structure-Guided Design of Novel this compound Analogues

The rational design of novel analogues of this compound is increasingly guided by an understanding of its structure-activity relationships (SAR). nih.gov This approach involves using structural information, often obtained from techniques like X-ray crystallography or computational modeling, to design modifications that are predicted to enhance desired properties or introduce new functionalities.

For example, in the broader context of drug design, replacing a ketone with an oxetane (B1205548) functional group has been explored to expand SAR knowledge. nih.gov This strategy, applied to other complex molecules, has led to the development of new synthetic methods and the generation of novel analogues with distinct biological profiles. nih.gov Molecular docking studies can also provide valuable insights, helping to rationalize the interaction of designed analogues with their biological targets and guiding further optimization. nih.gov While specific examples of structure-guided design for this compound are not detailed in the provided results, this approach represents a powerful strategy for the future development of novel and potent cardenolide derivatives.

Biosynthetic Pathways and Enzymatic Mechanisms of Cardenolides

Overview of Cardenolide Biosynthesis in Plants

Cardenolides are a class of structurally complex steroid-based natural products found in various plant families. researchgate.net Their biosynthesis is a long and intricate process that is not yet fully elucidated. mpg.de The pathway begins with sterol precursors, such as cholesterol and other phytosterols (B1254722). mpg.dempg.de A critical initial step is the conversion of these sterols into pregnenolone (B344588), which serves as a key branch-point intermediate for the synthesis of plant steroids. mpg.dempg.de This conversion is catalyzed by enzymes from the cytochrome P450 family, specifically the CYP87A subfamily. mpg.de

Following the formation of pregnenolone, the pathway involves a series of modifications to the steroid core, including oxidations, reductions, hydroxylations, and glycosylations. researchgate.netbiorxiv.org This vast array of modifications, particularly to the core steroid structure (the genin or aglycone) and the subsequent attachment of various sugar chains, generates the immense structural diversity observed among cardenolides. researchgate.net Key enzyme families implicated in these transformations include 3β-hydroxysteroid dehydrogenases (3βHSD), progesterone (B1679170) 5β-reductases (P5βR), and various hydroxylases. nih.govoup.com The entire process is thought to function more like a metabolic grid, with multiple potential intermediates and side products, rather than a simple linear pathway. nih.govresearchgate.net

The structural configuration of the steroid nucleus is a defining feature of different cardenolides. For instance, the stereochemistry at carbon 5 (C5) determines whether the A and B rings of the steroid are fused in a cis (5β) or trans (5α) configuration. nih.gov This stereochemistry, along with other modifications like the attachment of an unsaturated five-membered lactone ring at C17, is crucial for the compound's biological activity. biorxiv.orgnih.gov

Proposed Enzymatic Steps and Genetic Regulation Relevant to beta-Anhydroepidigitoxigenin

The biosynthesis of this compound, a 5α-cardenolide, involves a specific sequence of enzymatic reactions that modify the initial pregnenolone precursor. While the complete pathway is an active area of research, several key enzymes and regulatory mechanisms have been identified.

The formation of the cardenolide steroid core is governed by a suite of enzymes that determine its saturation and stereochemistry. In the genus Erysimum, four key enzymes have been identified that work in concert to control the structure at C5: a 3β-hydroxysteroid dehydrogenase (Ec3βHSD), a ketosteroid isomerase (Ec3KSI), a progesterone 5β-reductase (EcP5βR2), and a steroid 5α-reductase (EcDET2). biorxiv.org For the synthesis of a 5α-cardenolide like this compound, the activity of the steroid 5α-reductase is essential.

Subsequent crucial modifications involve hydroxylations at specific positions on the steroid skeleton. One of the hallmark steps in cardenolide biosynthesis is the 14β-hydroxylation of a pregnane (B1235032) intermediate. biorxiv.org Recently, a 2-oxoglutarate-dependent dioxygenase, designated CARD5, has been identified as the likely 14β-hydroxylase in Erysimum cheiranthoides. biorxiv.org Another key step is the 21-hydroxylation, which is necessary for the formation of the C17 lactone ring. biorxiv.org This step is likely catalyzed by another dioxygenase, CARD6. biorxiv.org The characteristic C14-C15 double bond in this compound is the result of a dehydration event, removing the 14β-hydroxyl group.

Genetic regulation plays a significant role in controlling the production of these compounds. Gene co-expression analysis in Erysimum has revealed clusters of co-regulated genes related to steroid metabolism and cardenolide biosynthesis. nih.govbiorxiv.org The expression of these biosynthetic genes can also be influenced by external factors. For example, in Digitalis lanata, the expression of progesterone 5β-reductase 2 (P5βR2) was found to be inducible by certain bioactive enones, suggesting a link between stress responses and cardenolide production. thieme-connect.com

Table 1: Key Enzymes in Cardenolide Biosynthesis Relevant to this compound

| Enzyme Family | Specific Enzyme (Example) | Proposed Function | Reference |

|---|---|---|---|

| Cytochrome P450 | CYP87A family | Catalyzes the conversion of cholesterol/phytosterols to pregnenolone, the first committed step. | mpg.dempg.de |

| Hydroxysteroid Dehydrogenase | 3β-hydroxysteroid dehydrogenase (3βHSD) | Involved in the early modification of the steroid A-ring. | nih.govbiorxiv.org |

| Steroid Reductase | Steroid 5α-reductase (DET2) | Catalyzes the formation of the 5α configuration in the steroid core. | biorxiv.org |

| Dioxygenase (2-ODD) | CARD5 (14β-hydroxylase) | Performs the critical 14β-hydroxylation of the pregnane intermediate. | biorxiv.org |

| Dioxygenase (2-ODD) | CARD6 (21-oxygenase) | Catalyzes the 21-hydroxylation, a prerequisite for forming the butenolide ring. | biorxiv.org |

| Reductase (PRISE family) | Progesterone 5β-reductase (P5βR) | Enzymes in this family catalyze a central step in 5β-cardenolide biosynthesis. | db-thueringen.demdpi.com |

Investigation of Precursor Molecules and Metabolic Flux

The biosynthesis of cardenolides relies on a steady supply of precursor molecules originating from primary metabolism. The ultimate starting materials are sterols, with cholesterol and other plant-based phytosterols being converted into the central C21 steroid intermediate, pregnenolone. mpg.dempg.deoup.com The identification of CYP87A enzymes as the catalysts for this conversion was a significant step in understanding the pathway's initiation. mpg.de Genetically modified Arabidopsis thaliana plants engineered to overproduce these enzymes accumulated unusually high levels of pregnenolone, confirming the enzyme's role and its importance in the metabolic flux. mpg.dempg.de

From pregnenolone, the pathway proceeds through a series of pregnane derivatives. Studies using labeled precursors in Digitalis lanata shoot cultures have shown that compounds like 5β-pregnane-3,20-dione and 5β-pregnane-3β-ol-20-one are efficiently incorporated into cardenolides, confirming their status as key intermediates. nih.gov

Table 2: Precursor Molecules and Intermediates in Cardenolide Biosynthesis

| Compound | Role in Pathway | Reference |

|---|---|---|

| Cholesterol / Phytosterols | Initial Precursors | mpg.dempg.de |

| Pregnenolone | Key C21 Intermediate / Branch Point | mpg.denih.gov |

| Progesterone | Central Pregnane Intermediate | nih.govdb-thueringen.de |

| 5β-Pregnane-3,20-dione | Downstream Intermediate | nih.gov |

| 5β-Pregnane-3β-ol-20-one | Downstream Intermediate | nih.gov |

| Isoprogesterone | Intermediate isomer of Progesterone | nih.gov |

Molecular and Cellular Pharmacology of Beta Anhydroepidigitoxigenin

In Vitro Biological Activity Profiling

Beta-Anhydroepidigitoxigenin has been evaluated for its cytotoxic potential against several human cancer cell lines, including the colon adenocarcinoma cell line HT29 and the liver cancer cell line HepG2. researchgate.netajprd.comrsc.org A study assessing the metabolic activity of these cells in the presence of the compound found that this compound did not produce a significant cytotoxic effect at the concentration tested. rsc.org

Specifically, when applied at a concentration of 50 µM, this compound did not cause a notable decrease in the metabolic activity of HT29 or HepG2 cells. rsc.org The same study also tested the compound against the non-cancerous mouse fibroblast cell line NIH-3T3, where it also showed no activity, indicating a lack of general cytotoxicity at this concentration. rsc.org In contrast, the related cardenolide uzarigenin (B199929), evaluated in the same study, reduced the metabolic activity of HT29 and HepG2 cells by 59% and 35%, respectively. rsc.orgresearchgate.net

Information regarding the cytotoxic effects of this compound on the K562 chronic myelogenous leukemia cell line is not available in the reviewed literature.

| Cell Line | Cancer Type | Concentration | Observed Effect | Source |

|---|---|---|---|---|

| HT29 | Colon Adenocarcinoma | 50 µM | No significant decrease in metabolic activity | rsc.org |

| HepG2 | Liver Carcinoma | 50 µM | No significant decrease in metabolic activity | rsc.org |

| K562 | Chronic Myelogenous Leukemia | N/A | Data not available |

The antimicrobial potential of this compound has been investigated, with research indicating a lack of significant activity. In a study where the compound was tested against a panel of bacterial strains, it displayed no notable antimicrobial effects. rsc.org

While this compound itself appears to be inactive, a related compound, this compound-3β-O-glucopyranoside, has been reported to possess antifungal properties. colab.ws This suggests that the addition of a glucopyranoside sugar moiety may be important for conferring antimicrobial activity to this particular cardenolide scaffold. However, detailed mechanistic studies on the antimicrobial action of these compounds are limited.

In silico studies have identified this compound as a potential inhibitor of the human immunodeficiency virus 1 (HIV-1) protease (PR), a critical enzyme for viral replication. researchgate.netnih.gov HIV-1 PR is responsible for cleaving viral polyproteins into functional proteins required for the maturation of new, infectious virions. ijpsr.com Inhibition of this enzyme is a proven and effective strategy in antiretroviral therapy. researchgate.net

A molecular docking study exploring the interaction between cardenolides from Calotropis procera and HIV-1 PR predicted that this compound binds strongly to the enzyme's active site. researchgate.net The study calculated a binding energy of -10.94 kcal/mol, which suggests a higher binding affinity than that of amprenavir, an established HIV-1 protease inhibitor used as a standard in the study. nih.gov These computational findings highlight the potential of this compound as a candidate for further investigation in the development of novel HIV-1 PR inhibitors. researchgate.netnih.gov

Antimicrobial Activities and Mechanisms

Elucidation of Molecular Targets and Ligand-Protein Interactions

Computational modeling has been instrumental in predicting the molecular targets of this compound and characterizing the specific interactions that stabilize the ligand-protein complex.

To investigate its potential as an antiviral agent, this compound was the subject of a molecular docking and dynamics simulation study targeting HIV-1 protease. researchgate.netnih.gov Using the AutoDock 4.2 software, researchers modeled the binding of the compound into the active site of HIV-1 PR. nih.gov The primary goal of such simulations is to predict the binding orientation and affinity of a small molecule (ligand) to its protein target, providing insights into its potential efficacy as an inhibitor. researchgate.net

The simulation results for this compound revealed a strong and stable interaction with HIV-1 PR, as evidenced by a calculated binding energy of -10.94 kcal/mol. researchgate.netnih.gov Molecular dynamics simulations further supported the stability of this binding. nih.gov These computational analyses suggest that this compound can effectively occupy the active site of the enzyme, a key characteristic of protease inhibitors. researchgate.net

The molecular docking studies provided a detailed map of the interactions between this compound and the amino acid residues within the active site of HIV-1 protease. researchgate.netnih.gov The stability of the predicted complex is attributed to a combination of hydrogen bonds and hydrophobic interactions. researchgate.net

Notably, the analysis identified hydrogen bond interactions between this compound and the backbone atoms of two key glycine (B1666218) residues, Gly27 and Gly48. researchgate.netnih.gov These residues are located within the highly conserved active site and flap regions of the protease, which are critical for its catalytic function and are common contact points for inhibitors. In addition to these hydrogen bonds, the compound was found to engage in numerous hydrophobic interactions with a wide range of residues, further anchoring it within the binding pocket. researchgate.netnih.gov

| Interaction Type | Interacting Amino Acid Residues | Source |

|---|---|---|

| Hydrogen Bonding | Gly27, Gly48 | researchgate.netnih.gov |

| Hydrophobic Interactions | Ala28, Asp29, Asp30, Val32, Ile47, Gly48, Gly49, Ile50, Gly51, Gly52, Phe53, Ile54, Thr80, Pro81, Ile84 | researchgate.netnih.gov |

Enzyme Kinematics and Inhibition Constants

This compound belongs to the cardenolide class of steroids, a group of compounds known for their interaction with the Na+/K+-ATPase enzyme. scispace.comacs.org Cardenolides are recognized as potent inhibitors of this ion pump. scispace.comnih.gov The primary mechanism of action for many cardenolides involves binding to the Na+/K+-ATPase, thereby inhibiting its function of pumping sodium and potassium ions across the cell membrane. oatext.comweizmann.ac.il This inhibition disrupts cellular ion balance and is the basis for both the therapeutic and cytotoxic effects of this compound class. nih.govoatext.com

While the qualitative inhibitory effect on Na+/K+-ATPase is established for cardenolides, specific enzyme kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound are not detailed in the available research literature. The determination of such constants typically involves measuring enzyme activity at various substrate and inhibitor concentrations to characterize the nature and potency of the inhibition (e.g., competitive, non-competitive, or uncompetitive). washington.edunih.govucdavis.edu

Cytotoxicity assays, which measure the concentration of a substance required to kill 50% of cells (IC50), provide an indirect measure of a compound's biological potency. The cytotoxic properties of this compound have been evaluated against several cell lines, although direct comparisons of potency can be complex. In one study evaluating compounds isolated from Calotropis procera, the cytotoxicity of this compound was assessed against NIH-3T3, HepG2, and HT-29 cell lines, though another compound, uzarigenin, was noted for showing moderate cytotoxicity in this particular screen. ajprd.com

Table 1: Evaluated Cytotoxicity of this compound This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Cell Lines Tested | Assay Type | Outcome Summary | Reference |

|---|---|---|---|---|

| This compound | NIH-3T3, HepG2, HT-29 | Cell Viability Assay | Activity evaluated, but uzarigenin highlighted for moderate cytotoxicity. | ajprd.com |

Mechanistic Studies at the Cellular Level

This compound has been identified as a compound with the potential to induce apoptosis, or programmed cell death. Apoptosis is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. etflin.com The process can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, which both converge on the activation of a family of proteases called caspases. nih.govteachmeanatomy.info

Caspases are categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). etflin.comnih.gov Initiator caspases, upon activation, cleave and activate executioner caspases, which then dismantle the cell by cleaving a multitude of cellular proteins. teachmeanatomy.info

A computational, in-silico study identified this compound as a potential inhibitor of caspase-3. etflin.comresearchgate.net This finding suggests a possible mechanism of interaction with the core apoptotic machinery. The study used molecular docking simulations to predict the binding of the compound to the active site of caspase-3, analyzing the specific hydrogen bond interactions that might underlie this inhibitory activity. etflin.com It is important to note that this predicted interaction as an inhibitor seems counterintuitive to the compound's role in inducing apoptosis, a process that relies on caspase activation. This may suggest a more complex, perhaps modulatory, role that requires further experimental clarification.

Table 2: Predicted In-Silico Interaction with Caspase-3 This table is interactive. Users can sort columns by clicking on the headers.

| Compound | Target Enzyme | Study Type | Key Finding | Reference |

|---|

In addition to direct effects on apoptotic proteins, extracts from plants containing cardenolides like this compound have been shown to affect the cell cycle. ajprd.com For instance, a methanolic extract from Calotropis procera was found to cause cell cycle arrest at the G2/M phase in SK-MEL-2 human skin melanoma cells, a common mechanism for anti-cancer agents to halt proliferation before inducing cell death. ajprd.com

The inhibition of Na+/K+-ATPase by cardenolides is known to have consequences beyond the disruption of ion gradients. The enzyme can function as a signal transducer, existing in complex with other proteins at the plasma membrane to regulate intracellular signaling cascades. nih.gov Therefore, the binding of a ligand like this compound can initiate signaling events that affect cell growth, proliferation, and death.

While this general principle is established for the cardenolide class, specific studies detailing the direct effects of isolated this compound on key cellular signaling pathways—such as the PI3K-AKT-mTOR, MAPK/ERK, or Wnt pathways—are not available in the reviewed literature. nih.govredalyc.orgmdpi.com These pathways are crucial regulators of a vast array of cellular functions, including metabolism, survival, and proliferation. nih.govredalyc.org For example, the PI3K/AKT pathway is a dominant regulator of cell function and proliferation, while signaling through ligands like GLP-1 can activate cAMP-PKA, PI3K-AKT, and ERK1/2 pathways. nih.govmdpi.com Further research is required to elucidate which, if any, of these specific signaling networks are perturbed by this compound.

The primary molecular target of this compound, as a cardenolide, is the Na+/K+-ATPase pump. scispace.comnih.gov This enzyme is integral to maintaining cellular ion homeostasis by actively transporting three Na+ ions out of the cell and two K+ ions into the cell, a process fueled by the hydrolysis of ATP. oatext.comweizmann.ac.il

Inhibition of Na+/K+-ATPase by this compound directly disrupts this process, leading to a cascade of effects on ion concentrations. The most immediate consequences are an elevation of the intracellular Na+ concentration and a decrease in the intracellular K+ concentration. oatext.com This dissipation of the normal transmembrane ion gradients has profound physiological effects.

The increase in intracellular Na+ alters the electrochemical gradient that drives other transport systems, notably the Na+/Ca2+ exchanger. This can lead to a secondary effect of increased intracellular Ca2+ levels, as the exchanger's ability to extrude calcium from the cell is diminished. nih.gov

Furthermore, the Na+/K+-ATPase is an electrogenic pump because it exports a net positive charge (3 Na+ out, 2 K+ in) with each cycle. Its activity contributes to the negative resting membrane potential of the cell. Consequently, inhibition of the pump by this compound reduces this net outward current of positive charge, leading to a depolarization of the cell membrane. oatext.com This alteration of membrane potential can have significant impacts, particularly on excitable cells like neurons and muscle cells, but it also affects the function of non-excitable cells. oatext.com

Structure Activity Relationship Sar Studies of Beta Anhydroepidigitoxigenin and Its Analogues

Systematic Modification of the Aglycone and Glycosidic Moieties

The biological activity of cardiac glycosides is highly dependent on their unique structure, which consists of a steroid nucleus (the aglycone), a sugar moiety at the C3 position, and an unsaturated lactone ring at the C17 position. nih.gov Systematic modifications of these components have been a key strategy in exploring and optimizing the therapeutic potential of these compounds.

Aglycone Modifications: The steroid core is a primary determinant of activity. Modifications to this scaffold can significantly alter the compound's efficacy. For instance, research on k-strophanthidin, a related cardiac glycoside, has been used as a basis for generating a library of derivatives by modifying the lactone ring. nih.gov The presence of an α,β-unsaturated system in the lactone ring is often considered essential for Na+/K+-ATPase inhibition. tandfonline.com Furthermore, substitutions on the steroid nucleus itself, such as hydroxylation patterns, influence the molecule's interaction with its biological targets.

Glycosidic Modifications: The sugar moiety attached at the C3 position of the aglycone plays a critical role in the molecule's properties. The type, number, and linkage of the sugar units can modulate the compound's activity. pnas.orgiosrjournals.org Studies involving the "neoglycorandomization" of digitoxin (B75463) have shown that varying the attached sugars can lead to analogues with significantly enhanced potency and tumor specificity. pnas.orgpnas.org This process, which uses reducing sugars without the need for protection or activation, allows for the creation of diverse libraries of glycosylated natural products. pnas.org For example, β-anhydroepidigitoxigenin-3β-O-glucopyranoside is a known glycosidic derivative of beta-Anhydroepidigitoxigenin. acgpubs.orgresearchgate.netvdoc.pub Research has demonstrated that creating libraries of O-glycosides and MeON-neoglycosides by modifying the sugar moiety, the glycoside linker, and the lactone ring can define SARs to optimize compounds for specific therapeutic effects, such as anticancer activity. nih.gov

The table below summarizes the effects of key modifications on the activity of cardiac glycoside analogues.

Table 1: Impact of Moiety Modification on Biological Activity

| Modification Site | Modification Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| Glycosidic Moiety (C3) | Neoglycorandomization (varying sugar types) | Can lead to enhanced potency and tumor-specificity, sometimes with reduced Na+/K+-ATPase inhibition. | pnas.orgpnas.org |

| Lactone Ring (C17) | Substitution or modification | Can define and optimize specific activities, such as anticancer effects. | nih.gov |

| Aglycone Core | Substitution on the steroidal rings | Influences interaction with biological targets. | tandfonline.com |

| Glycoside Linker | Modification of the linker between sugar and aglycone | Contributes to defining the SAR for specific therapeutic applications. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of compounds with their biological activity. researchgate.netscholarsresearchlibrary.comresearchgate.net For cardiac glycosides, QSAR studies are employed to develop predictive models for activities like cytotoxicity and Na+/K+-ATPase inhibition. scholarsresearchlibrary.comresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

Several QSAR studies on cardiac glycosides have identified key descriptors that influence their activity:

Molecular Docking Scores: These scores, which predict the binding affinity of a ligand to a receptor, have shown a good correlation with the cytotoxic activity (IC50) of cardiac glycosides. scholarsresearchlibrary.comresearchgate.net

Binding Free Energy: This descriptor also correlates well with biological activity. scholarsresearchlibrary.comresearchgate.net

Solvation Models: Models like eMBRAcE have been used to develop predictive models with good correlation coefficients (R²) and predictive ability (q²). scholarsresearchlibrary.comresearchgate.net

3D-QSAR and Pharmacophore Modeling: Techniques like Comparative Molecular Field Analysis (CoMFA) and pharmacophore-based 3D-QSAR help identify the crucial three-dimensional structural features required for activity. researchgate.net For instance, a 3D-QSAR model for 19 cardiac glycosides generated a high correlation coefficient (R² = 0.9733), indicating a robust model. scholarsresearchlibrary.comresearchgate.net

The table below presents results from a QSAR study on cardiac glycosides, highlighting the predictive power of different modeling approaches.

Table 2: QSAR Model Performance for Cardiac Glycosides

| QSAR Model/Method | Correlation Coefficient (R²) | Predictive Ability (q²) | Root Mean Square Error (RMSE) | Reference |

|---|---|---|---|---|

| Liaison (Original Conformation) | 0.90 | 0.86 | 0.23 | scholarsresearchlibrary.comresearchgate.net |

| Liaison (Conformers) | 0.59 | 0.34 | 0.45 | scholarsresearchlibrary.comresearchgate.net |

| eMBRAcE (Original Conformation) | 0.82 | 0.79 | 0.28 | scholarsresearchlibrary.comresearchgate.net |

| eMBRAcE (Conformers) | 0.89 | 0.89 | 0.20 | scholarsresearchlibrary.comresearchgate.net |

| Pharmacophore-based 3D QSAR | 0.9733 | N/A | N/A | scholarsresearchlibrary.comresearchgate.net |

Rational Design Principles Based on SAR Data

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new analogues with tailored properties. nih.govrsc.org The goal is to modify a lead compound, such as this compound, to enhance its desired biological activity while potentially minimizing unwanted effects.

Key principles for the rational design of cardiac glycoside analogues include:

Targeting Specific Moieties: SAR data indicates that the C3 sugar moiety and the C17 lactone ring are critical for activity. nih.gov Design strategies often focus on creating variations at these positions to fine-tune the biological profile. For example, the synthesis of novel derivatives of 2"-oxovoruscharin, a cardenolide from Calotropis procera, has yielded compounds with potent in vitro antitumor activities.

Mimicking Natural Structures: The design of new Na+,K+-ATPase inhibitors has involved creating molecules with substituents that mimic the electronic environment of the natural α,β-unsaturated lactone ring. tandfonline.com

Leveraging Stereochemistry: As discussed in the next section, stereochemistry is paramount. Rational design must consider the precise 3D arrangement of atoms, as even small changes can lead to a dramatic loss of activity. pnas.orgnih.gov

Computational Docking: Before synthesis, computational docking studies can be used to predict how newly designed analogues will bind to their target protein, such as Na+/K+-ATPase. scholarsresearchlibrary.com This allows chemists to prioritize the synthesis of compounds that are most likely to be active. nih.gov

The synthesis of betulinic acid analogues, for instance, was guided by docking studies to create potent topoisomerase inhibitors, demonstrating a successful application of rational design. nih.gov

Impact of Stereochemistry on Biological Efficacy

The stereochemistry of cardiac glycosides is a critical factor influencing their biological efficacy. The specific three-dimensional arrangement of the steroid nucleus and the attached sugar moieties dictates how the molecule fits into its biological receptor.

Steroid Core Stereochemistry: The characteristic "U-shape" of natural cardiac glycosides is imparted by the cis fusion of the A/B and C/D steroid rings, with a trans fusion between the B and C rings. iosrjournals.org A change in the configuration at C5 from the natural cis (A/B) to a trans configuration generally results in less active compounds. iosrjournals.org

Glycosidic Stereochemistry: The stereochemistry of the sugar moiety and its linkage to the aglycone is also vital.

Anomeric Configuration: The sugar is typically attached to the C3 position of the aglycone via a β-linkage. iosrjournals.org Studies on synthetic digitoxigenin (B1670572) glycosides have shown that both α- and β-anomers can be active, but their interaction with the Na+/K+-ATPase receptor is different. nih.gov

Sugar Ring Substituents: The orientation of hydroxyl (-OH) and methyl (-CH3) groups on the sugar ring has a profound impact on binding. For β-D-glycosides, an equatorial 4'-OH, an axial 3'-OH, and an equatorial 2'-OH group appear to contribute to binding. nih.gov In contrast, for α-L-rhamnosides, the 5'-CH3 and 4'-OH groups seem to have a predominant role. nih.gov

C3 Aglycone Stereochemistry: The orientation of the sugar at the C3 position of the aglycone is crucial. A study that synthesized both 3β and 3α isomers of a digitoxigenin-like aglycone found that this stereochemical difference was important for biological activity. pnas.org Similarly, another study found that α-oriented O-glycosides exhibited strong cytotoxicity against cancer cells, while the corresponding β-oriented glycosides were much less toxic. nih.gov

This high degree of stereospecificity underscores the precise nature of the interaction between cardiac glycosides and their biological targets.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic-Mass Spectrometric (LC-MS/MS) Methods for Trace Analysis in Biological Matrices

The quantification of beta-anhydroepidigitoxigenin and related cardenolides in biological matrices such as plasma, urine, and tissue homogenates presents a significant analytical challenge due to their complex nature and the low concentrations typically encountered. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity. ajprd.com

A typical LC-MS/MS method for the trace analysis of cardenolides, which can be adapted for this compound, involves several key steps. Sample preparation is critical to remove interfering substances and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). ajprd.com For instance, a validated method for other cardiac glycosides in human urine utilizes Oasis® HLB SPE cartridges for sample clean-up. researchgate.netnih.gov Chromatographic separation is then achieved using a reversed-phase column, which separates compounds based on their hydrophobicity. nih.govnih.gov The separated compounds are subsequently introduced into the mass spectrometer.

Electrospray ionization (ESI) is a commonly employed ionization technique for cardenolides, as it is a soft ionization method that minimizes fragmentation of the parent molecule. nih.gov In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored in a process known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This highly selective detection method allows for accurate quantification even in the presence of co-eluting matrix components. researchgate.net For example, a method for oleandrin (B1683999), a structurally related cardenolide, achieved a detection limit of 20 pg injected by monitoring the m/z 577 → 373 transition. jmb.or.kr The development of ultra-high-performance liquid chromatography (UHPLC) has further enhanced these methods by providing faster analysis times and improved resolution. frontiersin.org

Table 1: Representative LC-MS/MS Parameters for Cardenolide Analysis

| Parameter | Typical Setting |

| Sample Preparation | Solid-Phase Extraction (SPE) with Oasis® HLB or MAX cartridges |

| LC Column | C18 reversed-phase (e.g., 10 cm × 2.1 mm, 2.7 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile/methanol, often with additives like formic acid or ammonium (B1175870) bicarbonate to improve ionization |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS Analysis | Tandem Quadrupole or Q-TOF |

| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |

| Limit of Quantification | Low ng/mL to pg/mL range in biological fluids |

This table is a composite based on typical parameters found in the literature for cardenolide analysis and is intended to be representative. researchgate.netnih.govjmb.or.krfrontiersin.orgnih.gov

Metabolomic Profiling of Producing Organisms

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to view the biosynthesis of this compound in its natural sources, such as species of Digitalis and Nerium. researchgate.netnih.gov By generating a comprehensive profile of the metabolome, researchers can identify not only the final cardenolide products but also their precursors and other related secondary metabolites. This "chemical fingerprint" is invaluable for understanding the metabolic network and how it responds to genetic or environmental changes. researchgate.net

LC-MS, particularly when paired with high-resolution mass spectrometry (HRMS) like time-of-flight (TOF) or Orbitrap analyzers, is the primary analytical platform for plant metabolomics. researchgate.netresearchgate.net These instruments provide accurate mass measurements, which facilitate the identification of unknown compounds by comparing experimental data to metabolic databases. nih.gov For example, a study using UHPLC-Q-Orbitrap HRMS successfully identified 50 different compounds, including numerous cardenolides, in the leaves and twigs of Nerium oleander. One study on Digitalis species utilized LC/MS/MS to structurally characterize a suite of cardiac glycosides from fresh-leaf extracts, demonstrating the power of this technique to differentiate closely related structures based on their fragmentation patterns. nih.govnih.gov

The metabolomic profile can vary significantly between different plant parts (e.g., leaves, roots, flowers) and can be influenced by factors such as developmental stage and environmental stress. nih.gov By comparing the metabolomes of different tissues or plants under varying conditions, researchers can generate hypotheses about the location and regulation of this compound biosynthesis. nih.gov

Table 2: Research Findings from Metabolomic Profiling of Cardenolide-Producing Plants

| Organism | Key Findings | Analytical Technique |

| Digitalis purpurea | Identified distinct cardenolide profiles in different plant tissues, suggesting tissue-specific biosynthesis and transport. | LC/TOF-MS |

| Digitalis lanata | Detected seventeen different cardenolides, with lanatosides A, C, and E being the most abundant. | LC/MS/MS |

| Nerium oleander | Characterized numerous monoglycosidic cardenolides, including oleandrin and odoroside, from a cold-water extract. | NMR, LC-HRMS |

This table summarizes findings from various metabolomic studies on cardenolide-producing plants. nih.govnih.govresearchgate.net

Isotopic Labeling for Mechanistic and Biosynthetic Studies

Isotopic labeling is a cornerstone technique for elucidating the biosynthetic pathways of natural products like this compound. biorxiv.org This method involves feeding a plant or cell culture with a precursor molecule that has been enriched with a stable isotope, such as ¹³C, ²H (deuterium), or ¹⁸O. nih.gov The labeled precursor is then taken up and incorporated into the plant's metabolic pathways. By tracking the location and pattern of the isotopic label in the final product, researchers can definitively trace the biosynthetic route from simple precursors to the complex cardenolide structure. biorxiv.orgnih.gov

For cardenolides, studies have shown that the steroid nucleus is derived from the isoprenoid pathway. iiarjournals.org Feeding experiments using isotope-labeled pregnenolone (B344588) in Digitalis purpurea have confirmed its role as a key intermediate in cardenolide biosynthesis. nih.gov In these experiments, plants were supplied with labeled pregnenolone, and subsequent LC-MS analysis of plant extracts showed the incorporation of the isotopic label into downstream cardenolides like digitoxigenin (B1670572). nih.gov

These tracer studies are crucial for identifying the enzymes involved in the pathway. For instance, by identifying pregnenolone as the entry point to the cardenolide pathway, researchers were able to identify the cytochrome P450 enzymes responsible for its formation from sterol precursors. The combination of isotopic labeling with advanced mass spectrometry and genomics is a powerful strategy for uncovering the complete enzymatic machinery responsible for producing this compound. iiarjournals.org

High-Throughput Screening Assays for Analog Evaluation

High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds for a specific biological activity. In the context of this compound, HTS is essential for assessing the therapeutic potential of its synthetic or semi-synthetic analogs. These screens are typically performed in microplate format, enabling the simultaneous testing of thousands of compounds.

A variety of cell-based assays can be employed for HTS of cardenolide analogs. Given the known anticancer properties of many cardiac glycosides, cell viability and cytotoxicity assays are common. nih.gov For example, the antiproliferative activity of semi-synthetic analogs of proscillaridin (B1679727) A was evaluated against several colorectal and liver cancer cell lines. Assays can measure various endpoints, such as metabolic activity (e.g., MTT or CellTiter-Blue assays), cell membrane integrity, or the induction of apoptosis. researchgate.netresearchgate.net

Beyond general cytotoxicity, more targeted HTS assays can be developed. Reporter gene assays, for instance, can be designed to screen for compounds that modulate specific signaling pathways implicated in disease. A two-color fluorescent reporter was developed to screen for modulators of alternative splicing, which successfully identified cardiotonic steroids as active compounds. Other HTS campaigns have screened cardenolide derivatives for antiviral activity against influenza and herpes viruses by measuring the reduction in viral plaque formation. jmb.or.kr These screening platforms are invaluable for structure-activity relationship (SAR) studies, helping to identify which structural modifications to the this compound scaffold enhance desired biological activities while potentially reducing toxicity. nih.gov

Table 3: Examples of High-Throughput Screening Assays for Cardenolide Analogs

| Assay Type | Principle | Example Application |

| Cell Viability Assay | Measures the number of viable cells after compound treatment (e.g., via metabolic activity). | Screening for anticancer activity of digitoxigenin derivatives in leukemia cell lines. |

| Antiviral Plaque Reduction Assay | Quantifies the inhibition of virus-induced cell death (plaque formation). | Evaluating semi-synthetic cardenolides for activity against Herpes Simplex Virus. |

| Reporter Gene Assay | Measures the activity of a specific signaling pathway linked to a reporter protein (e.g., luciferase, GFP). | Identifying cardiotonic steroids as modulators of alternative splicing. |

| Enzyme Inhibition Assay | Measures the direct inhibition of a target enzyme, such as Na+/K+-ATPase. | Comparing the inhibitory potency of different cardenolides from milkweed extracts. |

This table provides examples of HTS assays used in the evaluation of cardenolides and their analogs.

Conclusions and Future Research Directions

Summary of Key Findings on beta-Anhydroepidigitoxigenin

This compound, a cardenolide found in plants such as Calotropis procera, has been the subject of various scientific investigations. rsc.orgnih.gov Research has primarily focused on its potential biological activities, revealing promising avenues for further exploration.

A significant area of research has been its potential as an inhibitor of viral enzymes. In silico studies, specifically molecular docking and molecular dynamics simulations, have identified this compound as a potential inhibitor of HIV-1 protease. nih.govijmr.org.in These computational models predict a strong binding affinity to the active site of the enzyme, suggesting a potential mechanism for antiviral activity. nih.govijmr.org.in

Furthermore, computational studies have explored its role as a potential inhibitor of Caspase-3, an enzyme implicated in beta-cell apoptosis, which is a key event in the pathogenesis of type 1 diabetes mellitus. researchgate.netscispace.com This suggests a possible therapeutic application in the context of diabetes. researchgate.netscispace.com The compound has also been identified in studies evaluating the antitumor effects of Calotropis procera extracts, where it is listed among other phytochemicals with potential cytotoxic activities. usp.br

| Area of Research | Key Finding | Methodology | Potential Implication |

|---|---|---|---|

| Antiviral (HIV) | Potential inhibitor of HIV-1 Protease. nih.govijmr.org.in | Molecular Docking & Molecular Dynamics Simulation. nih.gov | Development of novel HIV-1 inhibitors. nih.gov |

| Diabetes | Potential inhibitor of Caspase-3, involved in beta-cell apoptosis. researchgate.netscispace.com | In Silico Computational Approach. researchgate.net | Potential therapeutic for Type 1 Diabetes. researchgate.net |

| Anticancer | Identified as a constituent of plant extracts with antitumor properties. usp.br | In Vitro and In Vivo studies on plant extracts. usp.br | Contribution to the cytotoxic effects of the plant extract. usp.br |

Unexplored Biological Targets and Mechanistic Hypotheses

While initial research has provided valuable insights, many potential biological targets and mechanistic pathways of this compound remain unexplored. The structural similarity of this compound to other cardiac glycosides suggests that it may also interact with the Na+/K+-ATPase pump, a well-known target for this class of compounds. researchgate.net However, the specific affinity and functional consequences of this interaction for this compound have not been extensively studied.

Given its identification in plant extracts with broad biological activities, it is plausible that this compound interacts with multiple cellular targets. rsc.orgnih.gov Future research could investigate its effects on other key signaling pathways implicated in cancer, such as those involved in cell cycle regulation, angiogenesis, and metastasis. usp.br For instance, exploring its impact on kinases, transcription factors, and other regulatory proteins could reveal novel mechanisms of action.

Mechanistic hypotheses that warrant further investigation include:

Modulation of Inflammatory Pathways: Many natural products possess anti-inflammatory properties. Investigating whether this compound can modulate key inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) could open up new therapeutic possibilities.

Induction of Oxidative Stress: Some cardenolides exert their cytotoxic effects by inducing the production of reactive oxygen species (ROS) in cancer cells. Examining the potential of this compound to induce oxidative stress and disrupt the cellular redox balance is a promising research direction.

Interaction with Steroid Hormone Receptors: Due to its steroidal backbone, this compound might interact with nuclear hormone receptors, such as estrogen or androgen receptors, potentially impacting hormone-dependent cancers.

Directions for Advanced Synthetic Methodologies and Bioproduction

The natural abundance of this compound can be low and variable, making its isolation from plant sources for large-scale research and potential therapeutic use challenging. nih.gov Therefore, the development of efficient and scalable synthetic and biosynthetic methods is crucial.

Advanced Synthetic Methodologies: The complex, stereochemically rich structure of this compound presents a significant challenge for total synthesis. nih.gov Future synthetic efforts could focus on the development of novel and efficient strategies for the construction of the cardenolide scaffold. mdpi.com This could involve exploring advanced synthetic techniques such as:

Catalytic and Stereoselective Reactions: Employing modern catalytic methods to control the stereochemistry of the multiple chiral centers in the molecule would be a key focus. monash.edu

Flow Chemistry: Utilizing microreactors and continuous flow processes could offer advantages in terms of reaction control, safety, and scalability.

Bioproduction Strategies: An alternative to chemical synthesis is the use of biotechnological approaches for the production of this compound.

Metabolic Engineering: This involves the heterologous expression of the biosynthetic pathway genes from Calotropis procera into a suitable microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. This would require the identification and characterization of all the enzymes involved in the biosynthesis of the compound.

Plant Cell Culture: Establishing and optimizing plant cell or tissue cultures of Calotropis procera could provide a controlled and sustainable source of this compound, independent of geographical and seasonal variations. researchgate.net

| Approach | Key Considerations | Potential Advantages |

|---|---|---|

| Advanced Chemical Synthesis | Development of novel stereoselective methods, and efficient construction of the cardenolide scaffold. nih.govmdpi.com | Scalability, and the ability to produce analogs for structure-activity relationship studies. |

| Metabolic Engineering | Identification and functional expression of all biosynthetic genes. | Sustainable and potentially cost-effective production in microbial hosts. |

| Plant Cell Culture | Optimization of culture conditions for high-yield production. researchgate.net | Controlled and consistent production, independent of environmental factors. researchgate.net |

Integration of Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, the integration of various "omics" technologies is essential. humanspecificresearch.orgnih.govepiskin.com These high-throughput approaches can provide a global view of the molecular changes induced by the compound in a biological system. researchgate.netmdpi.com

Transcriptomics (RNA-Seq): This technique can be used to analyze the changes in gene expression in cells or tissues treated with this compound. This can help to identify the signaling pathways and cellular processes that are modulated by the compound.

Proteomics: By studying the changes in the proteome (the entire set of proteins), researchers can identify the specific protein targets of this compound and understand its effects on protein expression and post-translational modifications.

Metabolomics: This approach focuses on the global analysis of metabolites in a biological sample. It can reveal how this compound affects cellular metabolism and identify any metabolic pathways that are perturbed.

Interactomics: This field aims to map the complex network of interactions between different biomolecules (e.g., protein-protein interactions, protein-DNA interactions). Applying interactomics can help to elucidate the molecular networks through which this compound exerts its effects.

By integrating data from these different omics platforms, a more complete and systems-level picture of the mechanism of action of this compound can be constructed. This holistic understanding will be invaluable for identifying its most promising therapeutic applications and for guiding future drug development efforts.

Q & A

Q. How should researchers statistically analyze dose-response relationships for this compound?

- Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report IC50/EC50 values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Disclose software (e.g., GraphPad Prism) and version to ensure reproducibility .

Q. What strategies mitigate overinterpretation of this compound’s mechanistic data?

- Answer : Distinguish correlation from causation using orthogonal assays (e.g., CRISPR knockouts alongside pharmacological inhibition). Acknowledge limitations in discussion sections (e.g., “These findings suggest but do not prove direct binding”). Invite peer review from interdisciplinary experts to challenge assumptions .

Comparative and Translational Studies

Q. How does this compound’s structure-activity relationship (SAR) compare to analogues like digitoxin?

- Answer : Perform SAR studies by synthesizing derivatives with modifications at the lactone ring or sugar moieties. Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions to activity. Publish crystallographic data (if available) to support 3D SAR models .

Q. What biomarkers are predictive of this compound’s efficacy in disease models?

- Answer : Prioritize biomarkers mechanistically linked to the compound’s target (e.g., intracellular Ca<sup>2+</sup> levels for cardiotonic effects). Validate using longitudinal studies and multiplex assays (e.g., Luminex). Correlate biomarker changes with clinical endpoints in translational cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.